![molecular formula C19H20FNO3S B3011971 ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 352677-22-6](/img/structure/B3011971.png)

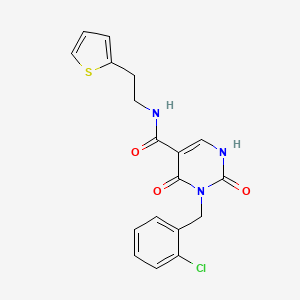

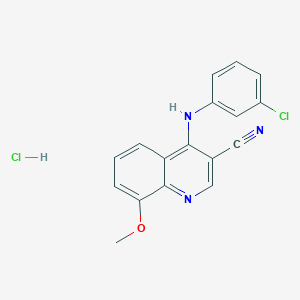

ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H20FNO3S and its molecular weight is 361.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Potential

Research has demonstrated that related thiophene derivatives exhibit significant antimicrobial and antioxidant properties. For example, compounds synthesized through a simple procedure involving thiophene derivatives showed excellent antibacterial and antifungal activities, alongside profound antioxidant potential. Such findings suggest that thiophene derivatives, including ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, could be explored further for their antimicrobial and antioxidant applications, providing a foundation for developing new therapeutic agents or preservatives in food and cosmetic industries (Raghavendra et al., 2016).

Anticancer Activity

Another crucial area of application is in the synthesis of novel heterocycles for anticancer activity. A study using a thiophene incorporated thioureido substituent as a precursor synthesized new heterocycles, which upon evaluation displayed potent activity against colon HCT-116 human cancer cell lines. This underscores the potential of thiophene derivatives in cancer research, particularly in designing new therapeutic agents aimed at specific cancer types (Abdel-Motaal et al., 2020).

Antibacterial and Antifungal Properties

The synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes demonstrated significant antibacterial and antifungal activities against a range of pathogenic strains. These substances were compared with standard antibiotics, showing effectiveness against bacteria and yeast. Such research highlights the potential of thiophene derivatives in developing new antimicrobial agents, contributing to the battle against antibiotic-resistant strains (Altundas et al., 2010).

Organic Electronics and Photovoltaics

In the field of organic electronics, thiophene derivatives have been utilized in the development of semiconducting polymers for organic photovoltaic cells. A study focusing on thieno[3,2-b]thiophene-substituted benzo[1,2-b:4,5-b']dithiophene as a building block revealed promising results for low bandgap semiconducting polymers. These materials exhibited high hole mobility and were used in single-junction bulk heterojunction photovoltaic cells, indicating the utility of thiophene derivatives in enhancing the efficiency and performance of organic photovoltaic devices (Kim et al., 2014).

Mecanismo De Acción

Target of Action

It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

Some thiophene derivatives have been shown to exhibit a colorimetric/fluorescent dual-channel response to certain ions .

Biochemical Pathways

Thiophene and its derivatives have been reported to have diverse applications in medicinal chemistry and material science .

Result of Action

Some thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Direcciones Futuras

Thiophene derivatives have shown promise in various fields, including medicinal chemistry, due to their varied biological and clinical applications . Future research may focus on designing more effective and potent thiophene-based compounds with better pharmacodynamic and pharmacokinetic properties .

Propiedades

IUPAC Name |

ethyl 2-[(3-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3S/c1-2-24-19(23)16-14-9-4-3-5-10-15(14)25-18(16)21-17(22)12-7-6-8-13(20)11-12/h6-8,11H,2-5,9-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUXJMBFSBYQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3011893.png)

![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)

![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)

![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B3011906.png)

![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)